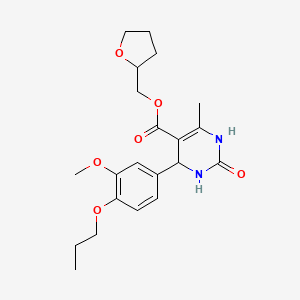![molecular formula C19H28N2O3S B5142989 N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as CSPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide exerts its effects by binding to specific targets in the body, such as GABA receptors and carbonic anhydrase IX. By binding to these targets, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide can modulate their activity and influence various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide depend on the specific target it binds to. In the case of GABA receptors, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to enhance the activity of these receptors, leading to anxiolytic and anticonvulsant effects. In the case of carbonic anhydrase IX, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to inhibit the activity of this enzyme, leading to a decrease in cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is its versatility as a scaffold for the development of new compounds. By modifying the structure of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, researchers can create compounds with different pharmacological properties and applications. However, one of the limitations of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is its relatively low potency compared to other compounds. This can make it challenging to achieve the desired effects at lower concentrations, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is the development of new compounds based on the N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide scaffold with improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide in various diseases, such as anxiety disorders and cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves the reaction of cyclohexyl isocyanate with 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoic acid in the presence of a coupling reagent. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures. In cancer research, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been identified as a potential inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer. In drug discovery, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-7-5-6-14-21(15)25(23,24)18-12-10-16(11-13-18)19(22)20-17-8-3-2-4-9-17/h10-13,15,17H,2-9,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHYBKJPZVUCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5142921.png)
![2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol](/img/structure/B5142930.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)
![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5142956.png)
![1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)